Cas no 53252-10-1 ((Z)-N-hydroxy-1-phenyl-1-(thiophen-2-yl)methanimine)

(Z)-N-hydroxy-1-phenyl-1-(thiophen-2-yl)methanimine structure
53252-10-1 structure
Product Name:(Z)-N-hydroxy-1-phenyl-1-(thiophen-2-yl)methanimine
CAS No:53252-10-1
MF:C11H9NOS
MW:203.260261297226
CID:1585017
PubChem ID:9570619
Update Time:2025-04-21

(Z)-N-hydroxy-1-phenyl-1-(thiophen-2-yl)methanimine Chemical and Physical Properties

Names and Identifiers

    • (Z)-N-hydroxy-1-phenyl-1-(thiophen-2-yl)methanimine
    • LogP
    • (NZ)-N-[phenyl(thiophen-2-yl)methylidene]hydroxylamine
    • Phenyl(2-thienyl) ketone oxime
    • 53252-10-1
    • KETONE, PHENYL 2-THIENYL, OXIME
    • SCHEMBL3068749
    • 2-Thienylphenone, oxime
    • Inchi: 1S/C11H9NOS/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11-
    • InChI Key: JPDMVNYBIMAOES-QXMHVHEDSA-N
    • SMILES: S1C=CC=C1/C(/C1C=CC=CC=1)=N\O

Computed Properties

  • Exact Mass: 203.04057
  • Monoisotopic Mass: 203.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • PSA: 32.59
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